molecular formula C9H5BrN2O3 B13340645 5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic Acid

Cat. No.: B13340645
M. Wt: 269.05 g/mol
InChI Key: ZXVGBQDTNCEMAV-UHFFFAOYSA-N
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Description

5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a bromopyridine and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In industrial settings, the production of 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid often involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

Scientific Research Applications

5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

What sets 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid apart is its unique combination of a bromopyridine and an isoxazole ring, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Biological Activity

5-(5-Bromo-3-pyridyl)isoxazole-3-carboxylic acid is an intriguing compound within the isoxazole class, notable for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a brominated pyridine moiety attached to an isoxazole ring with a carboxylic acid functional group. This unique structure contributes to its biological activity, enabling interactions with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atom in the pyridine ring may facilitate halogen bonding, enhancing binding affinity to specific targets.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, influencing enzyme activity and receptor interactions.
  • π-π Interactions : The isoxazole ring can engage in π-π stacking with aromatic residues in proteins, potentially modulating their function .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.019
Bacillus subtilis0.015
Pseudomonas aeruginosa0.030

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preclinical studies revealed that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as detailed in Table 2.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)12
HeLa (cervical cancer)10

These results highlight its potential as a therapeutic agent in oncology .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives of isoxazole compounds, including this compound, exhibited low cytotoxicity while maintaining high antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This study emphasizes the compound's potential in addressing antibiotic resistance issues .
  • Cancer Treatment Exploration : In a preclinical trial published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer drug .

Properties

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

5-(5-bromopyridin-3-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H5BrN2O3/c10-6-1-5(3-11-4-6)8-2-7(9(13)14)12-15-8/h1-4H,(H,13,14)

InChI Key

ZXVGBQDTNCEMAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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